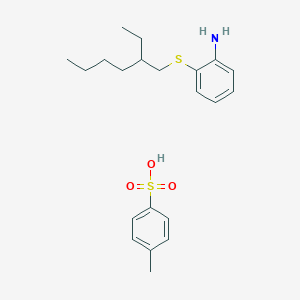![molecular formula C10H15NO2 B14191420 4-[(Pyridin-4-yl)methoxy]butan-1-ol CAS No. 851761-79-0](/img/structure/B14191420.png)
4-[(Pyridin-4-yl)methoxy]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Pyridin-4-yl)methoxy]butan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine and contains a butanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-4-yl)methoxy]butan-1-ol typically involves the reaction of 4-pyridinemethanol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
4-[(Pyridin-4-yl)methoxy]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(Pyridin-4-yl)methoxy]butan-1-one or 4-[(Pyridin-4-yl)methoxy]butanal.
Reduction: 4-[(Piperidin-4-yl)methoxy]butan-1-ol.
Substitution: 4-[(Pyridin-4-yl)methoxy]butyl chloride or 4-[(Pyridin-4-yl)methoxy]butylamine.
科学的研究の応用
4-[(Pyridin-4-yl)methoxy]butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block in material science.
作用機序
The mechanism of action of 4-[(Pyridin-4-yl)methoxy]butan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
- 4-(Pyridin-4-yl)butan-1-ol
- 4-(Pyridin-3-yl)methoxybutan-1-ol
- 4-(Pyridin-2-yl)methoxybutan-1-ol
Uniqueness
4-[(Pyridin-4-yl)methoxy]butan-1-ol is unique due to its specific structural features, such as the position of the pyridine ring and the methoxy group. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
851761-79-0 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
4-(pyridin-4-ylmethoxy)butan-1-ol |
InChI |
InChI=1S/C10H15NO2/c12-7-1-2-8-13-9-10-3-5-11-6-4-10/h3-6,12H,1-2,7-9H2 |
InChIキー |
CUSRZZLMKRKINJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1COCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)

![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)
![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)
![S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate](/img/structure/B14191372.png)



![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)
![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)

![1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14191412.png)
![1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14191424.png)
